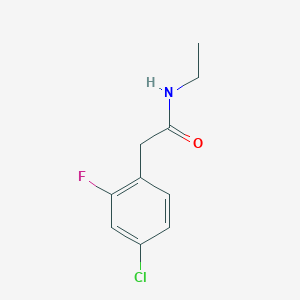

![molecular formula C11H9N3O2S B5592755 4-(1,3-thiazol-2-ylmethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5592755.png)

4-(1,3-thiazol-2-ylmethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-(1,3-thiazol-2-ylmethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one” belongs to a class of heterocyclic compounds that often exhibit a wide range of biological activities. Heterocycles containing thiazole and oxazinone moieties are of significant interest in medicinal chemistry due to their potential pharmacological properties.

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves multi-step chemical reactions, starting from readily available substrates. For instance, the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines involves reactions of sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines and their diazonium salt, and active methylene compounds (Abdelriheem et al., 2017). A similar synthetic strategy may be applicable to our target compound, starting from suitable pyridine and thiazole precursors.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is crucial for their chemical reactivity and biological activity. X-ray crystallography provides detailed insights into the molecular structure, as demonstrated by the analysis of 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivatives (Karczmarzyk & Malinka, 2004). Such analyses reveal the tautomeric forms and conformational preferences of these molecules.

Chemical Reactions and Properties

Heterocyclic compounds containing thiazole and oxazinone units engage in a variety of chemical reactions, reflecting their rich chemistry. For example, oxazinones can undergo cyclocondensation reactions to form pyridyl-substituted triazines, as shown in a study involving the cyclocondensation of 4H-pyrido[1,3]oxazin-4-ones with amidines (Le Falher et al., 2014). Such reactivity could be relevant to the synthesis and functionalization of our target compound.

科学的研究の応用

Synthesis and Chemical Properties

Heterocyclic Compound Synthesis : The utility of activated nitriles in synthesizing new heterocyclic compounds, including thiazole, oxazole, and pyridazine derivatives, has been demonstrated. These compounds are characterized by elemental analyses and spectral data, highlighting the versatility of pyrido[3,2-b][1,4]oxazin derivatives as intermediates in heterocyclic chemistry (Fadda, Mukhtar, & Refat, 2012).

Intramolecular O-Arylation : An innovative synthesis route via intramolecular O-arylation under microwave irradiations has been developed for 2-substituted 4H-pyrido[1,3]oxazin-4-ones. This method demonstrated broad applicability and efficient access to a new bicyclic heteroaromatic chemical series, underscoring the synthetic utility of pyrido[3,2-b][1,4]oxazin derivatives in medicinal chemistry (Slowinski et al., 2013).

Biological Applications

Antimicrobial and Antitumor Activities : Pyridine thiazole derivatives, including structures related to 4-(1,3-thiazol-2-ylmethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one, have been synthesized and evaluated for their antimicrobial and antitumor activities. These studies revealed that the metal complexes of these derivatives exhibit more significant biological activity than the free ligands, suggesting their potential in developing new bioactive materials (Zou et al., 2020).

Antiproliferative Effects : A series of thiazolidinone, pyridine, and piperazine-based conjugates have been synthesized and evaluated for their antiproliferative effects on human leukemic cells. Among these, certain compounds showed potent activity, indicating their potential utility in cancer therapy (Sharath Kumar et al., 2014).

特性

IUPAC Name |

4-(1,3-thiazol-2-ylmethyl)pyrido[3,2-b][1,4]oxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2S/c15-10-7-16-8-2-1-3-13-11(8)14(10)6-9-12-4-5-17-9/h1-5H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXVMKZZBOLXKFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2=C(O1)C=CC=N2)CC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1-piperazinyl}-1,3-benzothiazole](/img/structure/B5592676.png)

![N-(2-methylphenyl)-2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5592684.png)

![(3R*,4S*)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-3,4-dimethylpiperidin-4-ol](/img/structure/B5592688.png)

![N-{2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-8-fluoro-2-quinolinecarboxamide](/img/structure/B5592703.png)

![4-amino-2-isobutyl-5H-benzo[5,6]chromeno[3,4-c]pyridin-5-one](/img/structure/B5592711.png)

![4-({4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)morpholine](/img/structure/B5592746.png)

![N-[1-(3-hydroxybenzyl)piperidin-4-yl]-4-piperidin-3-ylbenzamide](/img/structure/B5592753.png)

![2-(4-{[3-(hydroxymethyl)-3-(3-methylbut-2-en-1-yl)piperidin-1-yl]methyl}-3-methyl-1H-pyrazol-1-yl)ethanol](/img/structure/B5592757.png)

![2-methoxy-4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5592763.png)

![3-(3,5-dimethylisoxazol-4-yl)-N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]propanamide](/img/structure/B5592768.png)

![3-(2-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5592774.png)